
2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid” is a complex organic molecule that contains a pyrazole ring and a thiazolidine ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Thiazolidine is a heterocyclic organic compound that contains a ring of four carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 1,3-dimethyl-1H-pyrazol-4-yl derivative with a suitable precursor to the thiazolidine ring. The carboxylic acid group could be introduced through further functional group transformations .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazolidine rings, along with the carboxylic acid group. The presence of nitrogen and sulfur atoms in the rings would likely result in a polar molecule .Chemical Reactions Analysis
As an organic compound containing nitrogen, sulfur, and carboxylic acid functional groups, this compound could participate in a variety of chemical reactions. These could include acid-base reactions, nucleophilic substitutions, and possibly reactions involving the nitrogen or sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar functional groups and heteroatoms would likely result in a compound that is somewhat polar and capable of participating in hydrogen bonding .Scientific Research Applications
- Researchers have explored the antimicrobial potential of this compound. Its unique structure, combining a pyrazole ring with a thiazolidine moiety, makes it an intriguing candidate for combating bacterial and fungal infections. Investigating its mode of action and efficacy against specific pathogens is an ongoing area of study .
- Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Preliminary studies suggest that 2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid may exhibit anti-inflammatory effects. Researchers are keen to explore its potential as a novel anti-inflammatory agent .
- The pyrazole-thiazolidine scaffold has attracted attention in cancer research due to its diverse biological activities. Scientists are investigating whether this compound can selectively target cancer cells, inhibit tumor growth, or modulate key signaling pathways. Early results indicate promising anticancer properties .
- Parasitic diseases, such as leishmaniasis and malaria, remain global health challenges. Some pyrazole-bearing compounds have demonstrated potent antileishmanial and antimalarial activities . Researchers are exploring whether 2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid could be a valuable addition to the arsenal of antiparasitic drugs.
- The carboxylic acid group in this compound allows for metal coordination. Researchers investigate its ability to form complexes with transition metals. These complexes may have applications in catalysis, materials science, or as potential therapeutic agents .
- Scientists use 2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid as a tool compound in biochemical and pharmacological assays. Its interactions with enzymes, receptors, and cellular pathways provide valuable insights into drug discovery and mechanism of action .
Antimicrobial Activity
Anti-inflammatory Properties
Anticancer Research
Antiparasitic Applications
Metal Coordination Studies
Biochemical and Pharmacological Assays
Future Directions
properties
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-5-6(3-12(2)11-5)8-10-7(4-15-8)9(13)14/h3,7-8,10H,4H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEAJUWJEQROSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2NC(CS2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



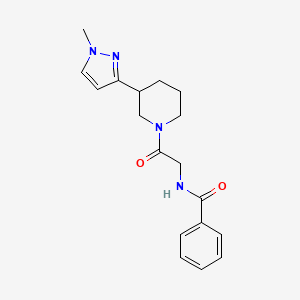
![Methyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-chlorobenzoate](/img/structure/B2376563.png)
![(E)-ethyl 5-methyl-3-(((5-nitrofuran-2-yl)methylene)amino)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2376565.png)
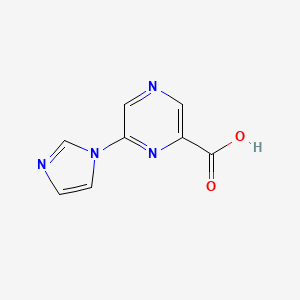

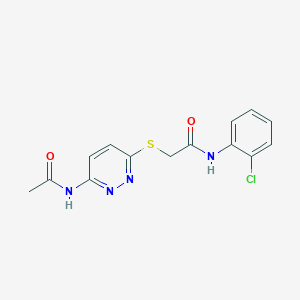

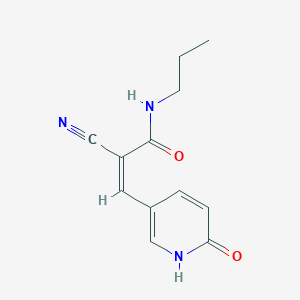
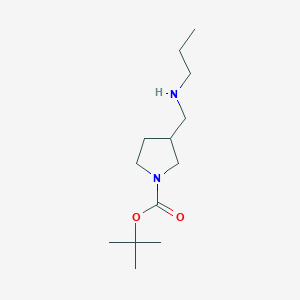
![allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2376576.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2376579.png)